Sdz-lap-977
Overview
Description
SDZ-LAP-977 is a small molecule drug developed by Sandoz Ltd. It is a derivative of Lavendustin A, an epidermal growth factor receptor tyrosine kinase inhibitor. This compound has shown potent antiproliferative activity and has been studied for its potential therapeutic applications in treating various types of cancer, including melanoma and psoriasis .
Preparation Methods
SDZ-LAP-977 is synthesized through chemical derivatization of Lavendustin A. The synthetic route involves modifications to the 2,5-dimethoxyphenyl moiety of the molecule, resulting in the formation of 5-[2-(2,5-dimethoxy-phenyl)ethyl]-2-hydroxy-benzoic acid methylester . The compound is typically prepared in a laboratory setting using standard organic synthesis techniques, including esterification and hydroxylation reactions .
Chemical Reactions Analysis
SDZ-LAP-977 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SDZ-LAP-977 has been extensively studied for its antiproliferative properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including human pancreatic tumor cells (MIA PaCa-2) and human vulvar carcinoma cells (A431) . The compound has been used in preclinical studies to evaluate its potential as an anticancer agent. Additionally, this compound has been investigated for its effects on the cell cycle, specifically its ability to block the cell cycle in mitosis by binding to the colchicine binding site on tubulin and inhibiting tubulin polymerization .
Mechanism of Action
The mechanism of action of SDZ-LAP-977 involves its binding to the colchicine binding site on tubulin, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in mitosis, ultimately resulting in the inhibition of cell proliferation . Unlike its parent compound Lavendustin A, this compound does not inhibit epidermal growth factor receptor tyrosine kinase activity .
Comparison with Similar Compounds
SDZ-LAP-977 is unique compared to other similar compounds due to its specific modifications to the 2,5-dimethoxyphenyl moiety. Similar compounds include:
Lavendustin A: The parent compound, which is an epidermal growth factor receptor tyrosine kinase inhibitor.
Colchicine: Another tubulin inhibitor that binds to the colchicine binding site on tubulin.
Podophyllotoxin: A compound that also targets tubulin and disrupts microtubule dynamics.
This compound stands out due to its selective antiproliferative activity and its ability to inhibit tubulin polymerization without affecting epidermal growth factor receptor tyrosine kinase activity .
Properties
IUPAC Name |
methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFTOHENYHNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198505 | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150779-71-8 | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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